molecular formula C8H7F4NO B1401333 2-Fluoro-4-(trifluoromethoxy)benzylamine CAS No. 1240257-11-7

2-Fluoro-4-(trifluoromethoxy)benzylamine

Cat. No.: B1401333
CAS No.: 1240257-11-7
M. Wt: 209.14 g/mol
InChI Key: AXIVBJQCDRXELS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzylamine is an organic compound with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . It is also known by its IUPAC name, [2-fluoro-4-(trifluoromethoxy)phenyl]methanamine . This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzylamine moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

One common synthetic route includes the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-fluoro-4-nitrobenzylamine, is reacted with trifluoromethoxide anion under controlled conditions . The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C to facilitate the substitution reaction.

Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethoxy)benzylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzylamine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds using palladium catalysts and boronic acids.

Scientific Research Applications

2-Fluoro-4-(trifluoromethoxy)benzylamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and agrochemical research.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and receptor-ligand interactions.

    Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzylamine is largely dependent on its specific application. In medicinal chemistry, the compound’s fluorine atoms can enhance the binding affinity and selectivity of drug candidates to their molecular targets. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, thereby modulating its pharmacokinetic properties. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-Fluoro-4-(trifluoromethoxy)benzylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combined presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties and reactivity patterns, making it a versatile intermediate in various chemical transformations.

Properties

IUPAC Name

[2-fluoro-4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIVBJQCDRXELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244370
Record name 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-11-7
Record name 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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